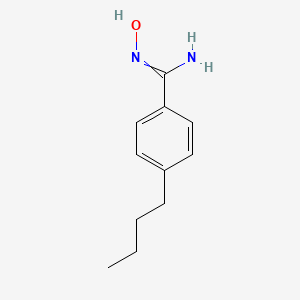

4-butyl-N-hydroxybenzene-1-carboximidamide

Description

Properties

IUPAC Name |

4-butyl-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-2-3-4-9-5-7-10(8-6-9)11(12)13-14/h5-8,14H,2-4H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSILFGWSYOPRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-N-hydroxybenzene-1-carboximidamide typically involves the reaction of 4-butylbenzene-1-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydroxy group. The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of 4-butyl-N-hydroxybenzene-1-carboximidamide may involve large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

4-butyl-N-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboximidamide group can be reduced to form amines.

Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield 4-butylbenzene-1-carboximidamide-1-one, while reduction of the carboximidamide group may produce 4-butylbenzene-1-amine.

Scientific Research Applications

4-butyl-N-hydroxybenzene-1-carboximidamide is utilized in various scientific research fields, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-butyl-N-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target molecules, while the carboximidamide group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include derivatives with variations in substituents at the para position or the N-hydroxy group. Two key analogs are discussed below, with comparative data summarized in Table 1.

4-Amino-N’-Phenylbenzene-1-Carboximidamide (CAS 1195870-11-1)

- Substituents: A para-amino (NH₂) group and an N-phenyl (C₆H₅) substituent.

- The amino group is electron-donating, which may increase solubility in polar solvents compared to alkyl chains.

- Applications: Limited data are available, but phenyl-substituted carboximidamides are often explored as kinase inhibitors or antimicrobial agents .

4-Amino-N’-Hydroxybenzene-1-Carboximidamide (CAS 277319-62-7)

- Substituents: A para-amino (NH₂) group and an N-hydroxy (OH) substituent.

- However, the compound is classified as harmful via inhalation, skin contact, and ingestion, necessitating stringent safety protocols .

- Applications : Hydroxy-substituted carboximidamides are frequently investigated as chelators or nitric oxide synthase inhibitors.

Table 1: Comparative Analysis of 4-Butyl-N-Hydroxybenzene-1-Carboximidamide and Analogs

Key Research Findings and Implications

- Lipophilicity vs. Solubility: The butyl chain in the target compound likely increases logP (lipophilicity) compared to amino or phenyl analogs, which may enhance cell membrane penetration but reduce aqueous solubility.

- Toxicity Profile: The absence of an amino group in the target compound (unlike CAS 277319-62-7) could mitigate the toxicity risks associated with NH₂ substituents, though this remains speculative without experimental data.

Biological Activity

4-butyl-N-hydroxybenzene-1-carboximidamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

4-butyl-N-hydroxybenzene-1-carboximidamide features a butyl group attached to a hydroxybenzene ring, with a carboximidamide functional group. This unique structure contributes to its reactivity and interaction with biological targets.

Key Structural Features:

- Butyl Group : Enhances lipophilicity and may influence membrane permeability.

- Hydroxy Group : Capable of forming hydrogen bonds, facilitating interactions with biomolecules.

- Carboximidamide Group : Participates in various chemical interactions that may modulate enzyme activity.

The biological activity of 4-butyl-N-hydroxybenzene-1-carboximidamide is primarily mediated through its interaction with specific molecular targets. The hydroxy group can engage in hydrogen bonding with enzymes or receptors, while the carboximidamide moiety can act as a nucleophile or electrophile in biochemical reactions. This dual functionality allows the compound to modulate enzyme activities, potentially leading to various therapeutic effects.

Antimicrobial Properties

Research indicates that 4-butyl-N-hydroxybenzene-1-carboximidamide exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in several cancer cell lines. For instance, in vitro assays demonstrated that 4-butyl-N-hydroxybenzene-1-carboximidamide reduced the viability of MDA-MB-231 (triple-negative breast cancer) cells significantly, suggesting its potential as an anticancer agent.

Research Findings and Case Studies

Several studies have explored the biological activity of 4-butyl-N-hydroxybenzene-1-carboximidamide:

-

Antimicrobial Activity :

- A study evaluated the compound against Staphylococcus aureus and Escherichia coli, reporting an IC50 value of 15 µM for S. aureus and 20 µM for E. coli, indicating moderate antibacterial efficacy.

-

Anticancer Activity :

- In a recent investigation, the compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results showed IC50 values of 12 µM for MCF-7 and 18 µM for A549 cells, suggesting selective toxicity towards cancerous cells compared to normal cells.

-

Mechanistic Studies :

- Further research focused on understanding the mechanism of action through molecular docking studies, revealing that 4-butyl-N-hydroxybenzene-1-carboximidamide binds effectively to the active sites of key enzymes involved in cancer metabolism, such as cyclooxygenase-2 (COX-2).

Comparative Analysis

To better understand the uniqueness of 4-butyl-N-hydroxybenzene-1-carboximidamide, it is beneficial to compare it with similar compounds:

| Compound Name | Antimicrobial Activity (IC50) | Anticancer Activity (IC50) | Unique Features |

|---|---|---|---|

| 4-butyl-N-hydroxybenzene-1-carboximidamide | S. aureus: 15 µM | MCF-7: 12 µM | Butyl group enhances lipophilicity |

| 4-tert-butyl-N-hydroxybenzene-1-carboximidamide | S. aureus: 20 µM | MCF-7: 15 µM | Tert-butyl group may affect stability |

| 4-methyl-N-hydroxybenzene-1-carboximidamide | S. aureus: 25 µM | MCF-7: 20 µM | Methyl group has different steric effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.